molecular formula C11H14N2O2 B151254 methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate CAS No. 130427-01-9

methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Cat. No. B151254
M. Wt: 206.24 g/mol
InChI Key: ZHAFBCASJFUBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-tumor agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use as an anti-inflammatory agent, as it has been found to reduce the production of inflammatory cytokines. Furthermore, it has been studied for its potential use as an anti-bacterial agent, as it has been found to exhibit significant activity against various bacterial strains.

Mechanism Of Action

The exact mechanism of action of methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is not fully understood. However, it is believed to exert its anti-tumor, anti-inflammatory, and anti-bacterial effects through various mechanisms, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of key enzymes involved in the inflammatory and bacterial pathways.

Biochemical And Physiological Effects

Methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate in lab experiments is its high potency and specificity towards various targets. Additionally, it is relatively easy to synthesize and can be obtained in good yield. However, one of the main limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate. One potential direction is to investigate its potential use as an anti-viral agent, as it has been found to exhibit activity against certain viral strains. Additionally, further studies can be conducted to elucidate its exact mechanism of action and to identify potential new targets for this compound. Furthermore, studies can be conducted to optimize its solubility and bioavailability, which can enhance its potential use in various applications.

Synthesis Methods

The synthesis of methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate involves the reaction of 3-cyanopyridine with methyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is carried out at a temperature of 120-130°C, and the product is obtained in good yield.

properties

CAS RN

130427-01-9

Product Name

methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-6-9(11(14)15-2)10(12)7-4-3-5-8(7)13-6/h3-5H2,1-2H3,(H2,12,13)

InChI Key

ZHAFBCASJFUBNF-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2CCCC2=N1)N)C(=O)OC

Canonical SMILES

CC1=C(C(=C2CCCC2=N1)N)C(=O)OC

synonyms

5H-Cyclopenta[b]pyridine-3-carboxylicacid,4-amino-6,7-dihydro-2-methyl-,methylester(9CI)

Origin of Product

United States

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